Europium(III) sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

13537-15-0 |

|---|---|

Molecular Formula |

EuH2O4S |

Molecular Weight |

250.05 g/mol |

IUPAC Name |

europium;sulfuric acid |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

WLYAEQLCCOGBPV-UHFFFAOYSA-N |

SMILES |

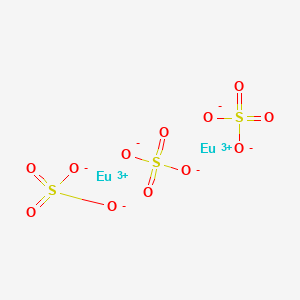

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] |

Canonical SMILES |

OS(=O)(=O)O.[Eu] |

Other CAS No. |

13537-15-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical formula for Europium(III) sulfate?

Chemical Formula: Eu₂(SO₄)₃

Europium(III) sulfate is an inorganic compound with the chemical formula Eu₂(SO₄)₃. It is a salt consisting of the europium cation in its +3 oxidation state and the sulfate anion.[1][2] This compound and its hydrated forms are notable for their luminescent properties, which are leveraged in various scientific and industrial applications.[1]

Core Properties and Synthesis

This compound typically appears as a white to pale pink crystalline solid.[3][4] It is soluble in water, with the octahydrate form, Eu₂(SO₄)₃·8H₂O, having a solubility of 2.56 g per 100 mL at 20°C.[3][5] The anhydrous form has a high melting point, decomposing at 375°C.[3][6]

Synthesis: A common method for synthesizing this compound involves the reaction of europium(III) oxide with dilute sulfuric acid. The resulting solution is then crystallized to obtain the hydrated form. The anhydrous salt can be produced by the subsequent dehydration of the hydrate.[5]

Quantitative Data

| Property | Value | Citations |

| Chemical Formula | Eu₂(SO₄)₃ | [1][2][4] |

| Molar Mass (Anhydrous) | 592.12 g/mol | [4][7] |

| Molar Mass (Octahydrate) | 736.24 g/mol | [3][4] |

| Appearance | White to pale pink crystalline solid | [3][4] |

| Solubility in Water (Octahydrate) | 2.56 g / 100 mL at 20°C | [5] |

| Melting Point | Decomposes at 375°C | [3][6] |

| CAS Number (Anhydrous) | 13537-15-0 | [4] |

| CAS Number (Octahydrate) | 10031-55-7 | [1][3] |

Experimental Protocols

Synthesis of this compound Hydrate:

-

Reaction: React a stoichiometric amount of Europium(III) oxide (Eu₂O₃) with a dilute solution of sulfuric acid (H₂SO₄). The reaction should be carried out in a suitable reaction vessel with stirring.

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization of this compound hydrate.

-

Isolation: Isolate the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator or at a low temperature to avoid dehydration.[5]

Dehydration to Anhydrous Form:

-

Heating: Place the synthesized this compound hydrate in a furnace.

-

Temperature Program: Gradually heat the sample to a temperature sufficient to drive off the water of hydration, taking care to avoid decomposition of the sulfate.[5]

Applications in Research and Drug Development

This compound and other europium compounds are of significant interest in biomedical research and have potential applications in drug development.

-

Luminescent Probes: The characteristic red fluorescence of Eu³⁺ ions upon UV excitation makes them excellent luminescent probes.[1][4] They are used in various analytical techniques, including fluorescence spectroscopy and microscopy.[1] In drug development, these properties can be exploited for cell imaging and monitoring drug release.[8][9]

-

Bioassays: Europium(III)-based probes have been developed for real-time assays of enzyme activity, such as heparan sulfotransferase, which is relevant in various pathologies including cancer.[10]

-

Antimicrobial and Anticancer Properties: Europium-containing biomaterials have demonstrated osteogenic, angiogenic, neuritogenic, antibacterial, and anti-tumor properties.[8] Specifically, europium has shown potential for interacting with nucleic acids, suggesting its consideration in the design of new metal-based anticancer drugs.[11]

-

Theranostics: Nanomaterials containing Europium(III), such as nanohydrogels, are being explored for theranostic applications, combining bioimaging with drug delivery.[9]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway Interaction (Hypothetical)

While this compound itself does not directly participate in known signaling pathways, its ions (Eu³⁺) can be used as probes or incorporated into nanoparticles to study or influence cellular processes. The diagram below illustrates a hypothetical scenario where a Eu³⁺-doped nanoparticle is used for targeted drug delivery and imaging, a concept explored in cancer therapy research.[11]

Caption: Targeted drug delivery and imaging using a Eu³⁺-doped nanoparticle.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. Europium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 4. Europium(III)-sulfat – Wikipedia [de.wikipedia.org]

- 5. Europium compounds - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 10031-55-7 [m.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. The biological functions of europium-containing biomaterials: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Anion binding to a cationic europium(iii) probe enables the first real-time assay of heparan sulfotransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Europium(III) sulfate CAS number and properties

An In-depth Technical Guide to Europium(III) Sulfate

Introduction

This compound, with the chemical formula Eu₂(SO₄)₃, is an inorganic compound composed of europium in its +3 oxidation state and sulfate anions.[1] It is a key material in various scientific and industrial fields, valued for its unique luminescent properties. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis protocols, and its applications in research and drug development.

Europium itself is a soft, silvery-white rare earth metal belonging to the lanthanide series.[2] In its compounds, the trivalent state (Eu³⁺) is most common.[3] Europium compounds, particularly this compound, are notable for their strong red fluorescence under ultraviolet light, which makes them indispensable in phosphors for lighting and displays.[1][4] In the biomedical field, the luminescent and chemical properties of europium-containing materials are being explored for applications ranging from bioimaging and assays to drug delivery and anticancer therapies.[5][6]

Core Properties of this compound

The properties of this compound can vary depending on its hydration state. The most common form is the octahydrate, Eu₂(SO₄)₃·8H₂O.

General Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dieuropium tris(sulphate), Europium Sulfate |

| CAS Number | 10031-55-7 (anhydrous and octahydrate)[1][2][4][7] |

| 20814-06-6 (hydrated form)[8] | |

| Chemical Formula | Eu₂(SO₄)₃ (anhydrous)[1] |

| Eu₂(SO₄)₃·8H₂O (octahydrate)[2] | |

| Appearance | White to light red crystalline solid[1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 592.1 g/mol (anhydrous)[9] |

| 736.22 g/mol (octahydrate)[2] | |

| Solubility in Water | Soluble[1][3][4] |

| 2.56 g/100 mL at 20 °C (octahydrate)[3] | |

| Melting Point | 375 °C (decomposes)[2] |

| Stability | Hygroscopic[1] |

Experimental Protocols

Synthesis of this compound Octahydrate

A common method for synthesizing this compound is through the reaction of Europium(III) oxide with dilute sulfuric acid.[3]

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and filtration apparatus

-

pH meter or pH paper

Methodology:

-

Reaction Setup: In a clean beaker, a specific molar amount of Europium(III) oxide is suspended in deionized water with continuous stirring.

-

Acid Addition: Dilute sulfuric acid is added dropwise to the stirring suspension. The reaction is typically exothermic and should be controlled. The pH is monitored and maintained in the acidic range to ensure complete reaction of the oxide.

-

Heating and Dissolution: The mixture is gently heated (e.g., to 60-80 °C) to facilitate the dissolution of the oxide and the formation of aqueous this compound. The reaction is complete when the solution becomes clear.

-

Crystallization: The resulting solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote the crystallization of this compound octahydrate.

-

Isolation: The white crystals are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold deionized water and then with ethanol to remove residual acid and water. The product is then dried in a desiccator or at a low temperature in a vacuum oven.

Caption: Workflow for the synthesis of this compound octahydrate.

Preparation of Europium-containing Nanomaterials for Bioimaging

Europium's luminescent properties are leveraged in nanomaterials for biological applications.[6] The following is a generalized protocol for preparing Europium-containing nanohydrogels.[6]

Materials:

-

Europium(III) salt (e.g., Europium(III) chloride or nitrate)

-

Monomers for hydrogel formation (e.g., acrylic acid)

-

Cross-linker

-

Initiator

-

Solvent (e.g., ethanol/water mixture)

-

Anticancer drug for loading (e.g., Doxorubicin)

-

Reaction vessel with reflux condenser

-

Centrifuge

Methodology:

-

Preparation of Precursor Solution: The Europium(III) salt, monomer, and cross-linker are dissolved in the solvent system within the reaction vessel.

-

Initiation of Polymerization: The solution is heated to reflux, and the initiator is added to start the polymerization process. The reaction proceeds for several hours to form nanohydrogels.

-

Purification: The resulting nanohydrogel suspension is cooled and purified by repeated centrifugation and redispersion in fresh solvent to remove unreacted reagents.

-

Drug Loading: The purified nanohydrogels are incubated with a solution of the anticancer drug (e.g., Doxorubicin) for a set period to allow for encapsulation.

-

Final Purification: The drug-loaded nanohydrogels are separated from the free drug by centrifugation.

-

Characterization: The final product is characterized for size, morphology, europium content, drug loading efficiency, and luminescent properties.

Applications in Research and Drug Development

This compound and other europium compounds have emerged as valuable tools in biomedical research and are being investigated for therapeutic applications.

Bioimaging and Diagnostics

The intense and long-lived luminescence of Eu³⁺ ions is ideal for sensitive bioimaging and assays.[5] Europium-containing nanoparticles can be used as fluorescent probes for cellular imaging.[6] These probes can be functionalized to target specific cells or organelles, providing high-contrast images for diagnostic purposes.

Drug Delivery Systems

Europium(III)-containing nanomaterials, such as nanohydrogels, are being explored as theranostic agents.[6] These systems can simultaneously carry a therapeutic payload, such as an anticancer drug, and act as an imaging agent to track its delivery and release.[5][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Europium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 3. Europium compounds - Wikipedia [en.wikipedia.org]

- 4. This compound | 10031-55-7 [chemicalbook.com]

- 5. The biological functions of europium-containing biomaterials: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound OCTAHYDRATE, 99.99% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound Hydrate,CAS : 20814-06-6 [eforu-chemical.com]

- 9. americanelements.com [americanelements.com]

Unveiling the Structure of Anhydrous Europium(III) Sulfate: A Technical Guide

For Immediate Release

A comprehensive analysis of the crystal structure of anhydrous Europium(III) sulfate (Eu₂(SO₄)₃) reveals a monoclinic system with the space group C2/c. This determination, achieved through Rietveld refinement of powder X-ray diffraction data, provides critical structural information for researchers and professionals in materials science and drug development. This guide synthesizes the available data on its crystal structure, outlines the experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Crystal Structure and Properties

Anhydrous this compound is notoriously challenging to prepare due to its pronounced hygroscopic nature. The most common precursor, this compound octahydrate (Eu₂(SO₄)₃·8H₂O), crystallizes in the monoclinic C2/c space group. Upon thermal dehydration, the octahydrate transforms into an amorphous anhydrous phase before crystallizing at temperatures around 380-390°C.

The definitive crystal structure of the resulting anhydrous Eu₂(SO₄)₃ has been identified as monoclinic, belonging to the space group C2/c. This structural information is vital for understanding the material's physical and chemical properties, which are essential for its potential applications.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Parameters | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| β | Data not available in search results |

| Volume (V) | Data not available in search results |

| Z | Data not available in search results |

Note: Specific lattice parameters, atomic coordinates, and other quantitative data were not explicitly found in the provided search results. The primary identified source for this data is the publication "Exploration of structural, thermal and spectroscopic properties of self-activated sulfate Eu₂(SO₄)₃ with isolated SO₄ groups" by Denisenko et al. (2018), which would contain the detailed crystallographic tables.

Experimental Protocols

The synthesis and structural characterization of anhydrous Eu₂(SO₄)₃ involve precise experimental procedures. The following sections detail the methodologies for its preparation and analysis.

Synthesis of Anhydrous this compound via Chemical Precipitation

This method yields a high-purity powder suitable for crystallographic analysis.

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: A stoichiometric amount of Europium(III) oxide is dissolved in concentrated sulfuric acid. The mixture is carefully heated to facilitate the reaction and complete dissolution.

-

Precipitation: The resulting solution is added dropwise to a large volume of deionized water with vigorous stirring. This leads to the precipitation of this compound hydrate.

-

Washing and Filtration: The precipitate is collected by filtration and washed repeatedly with deionized water to remove any excess acid.

-

Drying: The hydrated this compound is dried in an oven at a temperature sufficient to remove surface moisture without initiating dehydration (typically below 100°C).

-

Calcination: The dried hydrate powder is then calcined in a furnace. The temperature is gradually increased to the crystallization temperature of the anhydrous phase (approximately 380-390°C) and held for several hours to ensure complete conversion to anhydrous Eu₂(SO₄)₃.

Characterization by Powder X-ray Diffraction (PXRD) and Rietveld Refinement

The crystal structure of the synthesized anhydrous Eu₂(SO₄)₃ powder is determined using PXRD followed by Rietveld analysis.

Instrumentation:

-

Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Software for Rietveld refinement (e.g., GSAS, FullProf).

Data Collection:

-

Sample Preparation: A fine powder of the anhydrous Eu₂(SO₄)₃ is packed into a sample holder, ensuring a flat and uniform surface.

-

Diffraction Measurement: The PXRD pattern is recorded over a wide 2θ range (e.g., 10-120°) with a small step size and sufficient counting time to obtain high-resolution data.

Rietveld Refinement:

-

Initial Model: The refinement process begins with an initial structural model. For anhydrous Eu₂(SO₄)₃, the starting model would be based on the monoclinic C2/c space group, with initial atomic positions potentially derived from isostructural lanthanide sulfates.

-

Background and Profile Fitting: The background of the diffraction pattern is modeled and subtracted. The peak profiles are then fitted using a suitable function (e.g., pseudo-Voigt).

-

Refinement of Parameters: The following parameters are sequentially or simultaneously refined to minimize the difference between the observed and calculated diffraction patterns:

-

Scale factor

-

Lattice parameters (a, b, c, β)

-

Atomic coordinates (x, y, z) for Eu, S, and O atoms

-

Isotropic or anisotropic displacement parameters

-

Peak shape and width parameters

-

-

Convergence and Validation: The refinement is considered converged when the goodness-of-fit (χ²) and R-factors (e.g., Rwp, Rp) are minimized and stable. The final crystal structure model is then validated for chemical and geometric reasonability.

Workflow and Logical Relationships

The process of determining the crystal structure of anhydrous this compound follows a logical progression from synthesis to final structural analysis.

Caption: Workflow for the synthesis and structural characterization of anhydrous Eu₂(SO₄)₃.

Solubility of Europium(III) sulfate in water and organic solvents

An In-depth Technical Guide to the Solubility of Europium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and organic solvents. The information is compiled to assist researchers and professionals in chemistry, materials science, and pharmaceutical development in their handling and application of this compound.

Introduction to this compound

This compound, with the chemical formula Eu₂(SO₄)₃, is an inorganic compound of the lanthanide element europium. It is typically available as a white to pale pink crystalline solid.[1][2] The most common form is the octahydrate, Eu₂(SO₄)₃·8H₂O, which is a water-soluble, white, fine crystalline powder.[1][3] Europium compounds are notable for their unique luminescent properties, which makes them valuable in applications such as phosphors for displays and lighting, as well as probes in biomedical research.[4][5][6] Understanding its solubility is critical for its use in solution-based synthesis, catalysis, and potential biological applications.[3][4]

Solubility Data

The solubility of this compound is highly dependent on the solvent and the specific form of the salt (anhydrous vs. hydrated).

Solubility in Water

This compound is soluble in water.[1][4][7][8] The octahydrate form, Eu₂(SO₄)₃·8H₂O, has a reported solubility of 2.56 g per 100 g of water at 20°C.[7] Another source indicates a solubility of 2.1 g per 100 g of water for the anhydrous form, Eu₂(SO₄)₃, at 20°C.[2]

Like many other lanthanide sulfates, the solubility of this compound in water is expected to decrease as the temperature increases.[9][10][11] This inverse temperature dependence is an important consideration for processes involving heating, such as crystallization or high-temperature reactions.

Table 1: Quantitative Solubility of this compound in Water

| Compound Form | Formula | Temperature (°C) | Solubility (g / 100 g H₂O) |

| This compound Octahydrate | Eu₂(SO₄)₃·8H₂O | 20 | 2.56[7] |

| Anhydrous this compound | Eu₂(SO₄)₃ | 20 | 2.1[2] |

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not widely available in the literature. However, based on the behavior of analogous lanthanide sulfates and general chemical principles, its solubility is expected to be low. For instance, Lanthanum(III) sulfate is known to be insoluble in ethanol.[12] As a simple inorganic salt, this compound is unlikely to dissolve readily in non-polar or weakly polar organic solvents. While certain organometallic europium complexes are designed for solubility in organic media, the simple sulfate salt is not.[13][14][15]

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Expected Solubility | Notes |

| Ethanol | Insoluble/Very Low | Based on data for analogous lanthanide sulfates like La₂(SO₄)₃.[12] |

| Methanol | Very Low | Specific data is unavailable, but low solubility is expected. |

| Acetone | Very Low | Specific data is unavailable, but low solubility is expected. |

| DMSO | Potentially Low | Some polar aprotic solvents may show slightly higher solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development applications. Below are detailed methodologies for key experiments.

Method 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and reliable method for determining the solubility of a salt at a specific temperature.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., deionized water) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Sampling: After equilibration, agitation is stopped, and the solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a filtered syringe to prevent the transfer of undissolved solid.

-

Analysis: The exact mass of the withdrawn sample is determined. The solvent is then completely evaporated from the sample (e.g., in a drying oven at a temperature sufficient to remove the solvent but not decompose the salt).

-

Calculation: The mass of the remaining dry salt is measured. The solubility is then calculated as grams of salt per 100 g of solvent. This process is repeated at various temperatures to construct a solubility curve.[16][17]

Method 2: Headspace Gas Chromatography (HS-GC)

This is a modern, indirect method for determining salt solubility, particularly useful for industrial systems or complex solutions.[18]

Protocol Principle: The method relies on the principle that the concentration of a salt in a solution affects the vapor-liquid equilibrium (VLE) of a volatile tracer compound added to the solution.[18][19] As the salt concentration increases, the partial pressure of the volatile tracer in the headspace above the solution also changes proportionally. When the solution becomes saturated, a distinct change or "breakpoint" occurs in this relationship.[18]

-

Preparation: A series of solutions with known, increasing concentrations of this compound are prepared. A small, constant amount of a volatile tracer (e.g., methanol) is added to each solution.

-

Equilibration: Each sample is placed in a sealed headspace vial and allowed to equilibrate at a constant temperature.

-

Analysis: The headspace gas from each vial is injected into a gas chromatograph (GC) to measure the concentration of the volatile tracer in the vapor phase.

-

Data Plotting: The concentration of the tracer in the vapor phase is plotted against the concentration of the this compound in the liquid phase.

-

Saturation Point Determination: The point on the graph where the relationship between vapor and liquid concentration shows a sharp change (the breakpoint) corresponds to the saturation concentration of the salt.[18]

Visualizations

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical workflow for the classical gravimetric method of determining solubility as a function of temperature.

Caption: Workflow for Temperature-Dependent Solubility Measurement.

Logical Diagram: HS-GC Solubility Determination Principle

This diagram outlines the logical relationship between variables in the headspace gas chromatography method for determining the point of saturation.

Caption: Principle of Headspace GC Method for Solubility.

References

- 1. Europium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 2. This compound CAS#: 13537-15-0 [m.chemicalbook.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anion binding to a cationic europium(iii) probe enables the first real-time assay of heparan sulfotransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Europium compounds - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 12. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 13. americanelements.com [americanelements.com]

- 14. americanelements.com [americanelements.com]

- 15. americanelements.com [americanelements.com]

- 16. fountainheadpress.com [fountainheadpress.com]

- 17. scribd.com [scribd.com]

- 18. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molar Mass of Europium(III) Sulfate and Its Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass of anhydrous Europium(III) sulfate (Eu₂(SO₄)₃) and its hydrated forms. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of europium compounds. This document outlines the theoretical calculations of molar mass and presents a detailed experimental protocol for its determination using thermogravimetric analysis (TGA).

Molar Mass of this compound and Its Hydrates

The molar mass of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific concentrations, and material characterization. This compound can exist in an anhydrous form and as various hydrates, with the octahydrate being a common form.

The calculation of the molar mass is based on the atomic masses of the constituent elements. The atomic masses used for these calculations are:

-

Europium (Eu): 151.964 g/mol

-

Sulfur (S): 32.066 g/mol

-

Oxygen (O): 15.999 g/mol

-

Hydrogen (H): 1.008 g/mol

The molar masses of anhydrous this compound and its octahydrate are calculated as follows:

-

Anhydrous Eu₂(SO₄)₃: (2 × 151.964) + (3 × (32.066 + (4 × 15.999))) = 303.928 + (3 × (32.066 + 63.996)) = 303.928 + (3 × 96.062) = 303.928 + 288.186 = 592.114 g/mol

-

This compound Octahydrate (Eu₂(SO₄)₃·8H₂O): Molar Mass of Eu₂(SO₄)₃ + 8 × Molar Mass of H₂O 592.114 + (8 × ((2 × 1.008) + 15.999)) = 592.114 + (8 × (2.016 + 15.999)) = 592.114 + (8 × 18.015) = 592.114 + 144.12 = 736.234 g/mol [1]

Table 1: Molar Mass of this compound and Its Common Hydrate

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Anhydrous this compound | Eu₂(SO₄)₃ | 592.11 |

| This compound Octahydrate | Eu₂(SO₄)₃·8H₂O | 736.22 |

Experimental Determination of Molar Mass of Hydrates

Thermogravimetric analysis (TGA) is a widely used technique to determine the water of hydration in a salt, which in turn allows for the experimental determination of the molar mass of the hydrated compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Principle of Thermogravimetric Analysis for Hydrates

When a hydrated salt is heated, the water of crystallization is lost at specific temperatures. By precisely measuring the mass loss during this dehydration process, the number of water molecules per formula unit of the salt can be calculated.

Experimental Protocol: Thermogravimetric Analysis of this compound Hydrate

This protocol provides a general procedure for the determination of the water content in a sample of this compound hydrate using TGA.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a high-precision balance.

-

Sample pans (e.g., alumina or platinum).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount of the this compound hydrate sample (typically 5-10 mg) into a tared TGA sample pan.

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample from ambient temperature to a final temperature sufficient to ensure complete dehydration (e.g., 300-400°C). A typical heating rate is 10°C/min.[2]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show a or multiple steps corresponding to the loss of water molecules.

-

Determine the initial mass of the hydrated sample (m_hydrate) and the final mass of the anhydrous sample (m_anhydrous) from the TGA curve.

-

Calculate the mass of water lost (m_water) = m_hydrate - m_anhydrous.

-

Calculate the number of moles of the anhydrous salt (n_anhydrous) = m_anhydrous / Molar Mass of Eu₂(SO₄)₃.

-

Calculate the number of moles of water (n_water) = m_water / Molar Mass of H₂O.

-

Determine the ratio of moles of water to moles of anhydrous salt (x) = n_water / n_anhydrous. This value represents the number of water molecules of hydration.

-

The experimentally determined formula of the hydrate is Eu₂(SO₄)₃·xH₂O.

-

The experimentally determined molar mass is the molar mass of the anhydrous salt + (x * molar mass of water).

-

Workflow for Characterization of a Hydrated Salt

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a hydrated inorganic salt like this compound hydrate.

Caption: Experimental workflow for the characterization of a hydrated salt.

Conclusion

Accurate determination of the molar mass of this compound and its hydrates is essential for their application in research and development. This guide has provided the necessary theoretical calculations and a detailed experimental protocol using thermogravimetric analysis for the precise characterization of these compounds. The presented workflow offers a systematic approach to the comprehensive analysis of hydrated salts, ensuring reliable and reproducible results for scientific and pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Europium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Europium(III) sulfate hydrate, with a focus on the commonly studied octahydrate form (Eu₂(SO₄)₃·8H₂O). This compound is of significant interest in various fields, including materials science and as a precursor for luminescent materials. This document details a standard synthesis protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of this compound Octahydrate (Eu₂(SO₄)₃·8H₂O)

The most prevalent and straightforward method for synthesizing this compound octahydrate is through the reaction of Europium(III) oxide (Eu₂O₃) with dilute sulfuric acid (H₂SO₄), followed by crystallization.[1]

Experimental Protocol

A representative experimental protocol for this synthesis is as follows:

-

Reaction Setup: Accurately weigh a predetermined amount of high-purity Europium(III) oxide powder and place it in a suitable reaction vessel (e.g., a beaker or round-bottom flask) equipped with a magnetic stirrer.

-

Acid Addition: Slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 1-2 M) to the Europium(III) oxide under continuous stirring. The reaction is exothermic, so the addition should be controlled to avoid excessive heat generation. The reaction equation is: Eu₂O₃(s) + 3H₂SO₄(aq) → Eu₂(SO₄)₃(aq) + 3H₂O(l)

-

Digestion: Gently heat the mixture to approximately 60-80 °C and maintain this temperature with stirring for several hours to ensure the complete dissolution of the oxide and formation of this compound. The solution should become clear and colorless.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of colorless crystals of this compound octahydrate will be observed.

-

Isolation and Purification: Isolate the crystals by vacuum filtration. Wash the crystals with small portions of cold deionized water to remove any unreacted sulfuric acid, followed by a wash with a suitable organic solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified crystals under vacuum or in a desiccator at room temperature to obtain the final product, this compound octahydrate.

Synthesis Workflow

Characterization of this compound Octahydrate

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound octahydrate.

X-ray Diffraction (XRD)

Powder X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized compound. This compound octahydrate crystallizes in the monoclinic crystal system.

Table 1: Crystallographic Data for Eu₂(SO₄)₃·8H₂O

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3] |

| Space Group | C2/c | [3] |

| a (Å) | 13.555(2) | [2] |

| b (Å) | 6.757(1) | [2] |

| c (Å) | 18.317(2) | [2] |

| β (°) | 102.27(1) | [2] |

| V (ų) | 1639.4 | [2] |

| Z | 4 | [2] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the hydrate. The TGA curve reveals the loss of water molecules upon heating, while the DSC curve indicates the endothermic or exothermic nature of these processes. The dehydration of Eu₂(SO₄)₃·8H₂O occurs in a single step to form amorphous anhydrous this compound.[4]

Table 2: Thermal Decomposition Data for Eu₂(SO₄)₃·8H₂O

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Product | Reference |

| Dehydration | ~100 - 300 | ~19.5 (theoretical for 8 H₂O) | 141.1 kJ/mol | Amorphous Eu₂(SO₄)₃ | [4] |

| Crystallization of Anhydrous Form | 381.1 (in argon), 391.3 (in air) | - | - | Crystalline Eu₂(SO₄)₃ | [4] |

| Decomposition of Anhydrous Sulfate | > 700 | - | 463.1 kJ/mol | Eu₂O₂SO₄ | [4] |

| Further Decomposition | > 900 | - | 378.4 kJ/mol | Eu₂O₃ | [4] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to identify the vibrational modes of the sulfate ions and water molecules within the crystal lattice, providing further confirmation of the compound's identity and structure.

Characterization Workflow

Conclusion

This technical guide has outlined a standard and reproducible method for the synthesis of this compound octahydrate and detailed the essential analytical techniques for its comprehensive characterization. The provided data and protocols serve as a valuable resource for researchers and professionals working with this and related lanthanide compounds. The combination of XRD, thermal analysis, and vibrational spectroscopy allows for unambiguous confirmation of the synthesis of high-purity this compound octahydrate.

References

An In-depth Technical Guide to the Luminescence Spectrum of Europium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europium(III) ions are renowned for their sharp, characteristic luminescence, making them invaluable probes in various scientific fields, including materials science, bio-imaging, and drug development. This technical guide provides a comprehensive overview of the luminescence properties of Europium(III) sulfate, Eu₂(SO₄)₃. It delves into the theoretical underpinnings of Eu(III) luminescence, including its electronic structure and the application of Judd-Ofelt theory to interpret spectral intensities. This document presents key quantitative data, details experimental protocols for synthesis and spectroscopic analysis, and utilizes diagrams to illustrate fundamental processes. The information is tailored for researchers and professionals seeking a deep, practical understanding of this compound's photophysical characteristics.

Theoretical Background

The distinctive luminescence of the Europium(III) ion originates from its unique electronic structure. As a lanthanide, Eu(III) has a [Xe]4f⁶ electron configuration. The 4f orbitals are shielded by the outer 5s and 5p orbitals, resulting in electronic transitions that are largely unaffected by the chemical environment. This leads to the characteristic line-like emission spectra of Eu(III) compounds.

1.1. Electronic Transitions The luminescence process in Eu(III) is governed by f-f transitions, which are Laporte-forbidden and thus inherently weak.[1] To overcome this, sensitization through an "antenna effect" is often employed, where a coordinating ligand absorbs energy and transfers it to the Eu(III) ion.[2] However, direct excitation of the Eu(III) ion is also possible at specific wavelengths.

Upon excitation, the ion is promoted to higher energy levels (e.g., ⁵L₆, ⁵D₂, ⁵D₁). It then undergoes rapid, non-radiative decay to the long-lived ⁵D₀ excited state.[1] The characteristic red luminescence of Europium(III) arises from the radiative transitions from this ⁵D₀ level to the various sublevels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄).[3][4]

The key emission bands are:

-

⁵D₀ → ⁷F₀ (~578 nm): This transition is strictly forbidden and usually very weak. Its appearance indicates a low-symmetry environment for the Eu(III) ion.[5][6]

-

⁵D₀ → ⁷F₁ (~591 nm): A magnetic dipole transition whose intensity is largely independent of the coordination environment, making it a useful internal standard.[3][5]

-

⁵D₀ → ⁷F₂ (~615 nm): A "hypersensitive" forced electric dipole transition. Its intensity is highly sensitive to the local symmetry and the nature of the coordinating ligands.[3][5] A high intensity for this transition relative to the ⁵D₀ → ⁷F₁ transition indicates a non-centrosymmetric coordination environment.

-

⁵D₀ → ⁷F₃ (~650 nm): An electric dipole transition, typically weak.[3]

-

⁵D₀ → ⁷F₄ (~700 nm): An electric dipole transition, its intensity is also influenced by the host matrix.[6]

1.2. Judd-Ofelt Theory The Judd-Ofelt theory is a powerful theoretical model used to analyze the intensities of f-f transitions in lanthanide ions.[7][8] It allows for the calculation of phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) from the experimental emission spectrum.[9][10]

-

Ω₂ is highly sensitive to the local symmetry and covalency of the Eu-ligand bonds. A larger Ω₂ value typically corresponds to a more asymmetric and covalent environment.[5]

-

Ω₄ and Ω₆ are related to the bulk properties and rigidity of the host matrix.

From these parameters, crucial radiative properties such as transition probabilities (A), radiative lifetimes (τ_rad), and luminescence quantum yields (η) can be calculated, providing a quantitative understanding of the material's performance.[5][9]

Luminescence Properties of this compound

The sulfate anions (SO₄²⁻) in the coordination sphere of the Eu(III) ion create a specific local environment that dictates the compound's photophysical properties.

2.1. Data Presentation

The following tables summarize the key quantitative data for the luminescence of Europium(III) in a sulfate-containing environment.

Table 1: Spectroscopic Properties of this compound

| Transition | Approximate Wavelength (nm) | Nature of Transition | Relative Intensity |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~578 | Forbidden Electric Dipole | Very Weak |

| ⁵D₀ → ⁷F₁ | ~591 | Magnetic Dipole | Moderate |

| ⁵D₀ → ⁷F₂ | ~615 | Hypersensitive Electric Dipole | Very Strong |

| ⁵D₀ → ⁷F₃ | ~650 | Electric Dipole | Weak |

| ⁵D₀ → ⁷F₄ | ~700 | Electric Dipole | Moderate |

Note: Wavelengths and intensities are representative and can shift slightly based on hydration state and local crystal structure.[3][6][11]

Table 2: Photophysical Parameters of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Luminescence Lifetime (τ) | ~110 µs | Aqueous Solution | [12] |

| Intrinsic Quantum Yield (η) | Varies (Calculable via Judd-Ofelt) | Dependent on synthesis and purity | [5][10] |

| Judd-Ofelt Parameter (Ω₂) | > Ω₄ | Indicates high asymmetry and covalency |[5] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for studying the luminescence of Eu(III) sulfate.

3.1. Protocol 1: Synthesis of this compound Hydrate

This protocol describes a common method for synthesizing the hydrated salt from the oxide.

-

Dissolution: Suspend a known quantity of Europium(III) oxide (Eu₂O₃) in deionized water.

-

Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while stirring until all the oxide has dissolved, forming a clear solution of this compound. The reaction is: Eu₂O₃ + 3H₂SO₄ → Eu₂(SO₄)₃ + 3H₂O.

-

Crystallization: Gently heat the solution to reduce its volume and encourage crystallization upon cooling.

-

Isolation: Collect the resulting white precipitate of this compound hydrate by vacuum filtration.

-

Washing & Drying: Wash the crystals with small portions of cold deionized water and then ethanol before drying them in a desiccator or a low-temperature oven.

3.2. Protocol 2: Luminescence Spectroscopy

This protocol outlines the general workflow for acquiring luminescence data.

-

Instrumentation Setup: Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector like a photomultiplier tube (PMT).[13]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak (e.g., 615 nm for the ⁵D₀ → ⁷F₂ transition) and scan the excitation monochromator across a range (e.g., 300-500 nm) to identify the wavelengths that most efficiently produce luminescence. A common excitation wavelength for Eu(III) is around 394 nm (⁷F₀ → ⁵L₆ transition).[14][15]

-

Emission Spectrum: Set the excitation monochromator to an efficient excitation wavelength determined from the excitation spectrum (e.g., 394 nm). Scan the emission monochromator over the range of interest (e.g., 550-750 nm) to record the characteristic emission profile of Eu(III).

-

Lifetime Measurement: Excite the sample with a pulsed light source (e.g., flash lamp or laser). Record the decay of the luminescence intensity at a fixed emission wavelength over time. The decay curve is typically fitted to an exponential function to determine the luminescence lifetime (τ).[13]

3.3. Protocol 3: Judd-Ofelt Analysis Workflow

This protocol provides a logical overview of how to apply Judd-Ofelt theory to the experimental data.

-

Data Preparation: Obtain a high-quality, corrected emission spectrum.

-

Peak Integration: Calculate the integrated intensities (areas) of the ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, and ⁵D₀ → ⁷F₄ emission bands.

-

Calculation: Use the known matrix elements for these transitions and the intensity of the ⁵D₀ → ⁷F₁ magnetic dipole transition as a reference to set up a system of equations.

-

Parameter Extraction: Solve these equations to determine the Ω₂ and Ω₄ intensity parameters.

-

Property Derivation: Use the calculated Ωλ parameters to determine the radiative decay rate, transition probabilities, and the intrinsic luminescence quantum yield.[5][10]

Conclusion

This compound is a highly luminescent material characterized by a strong, sharp emission in the red region of the spectrum, dominated by the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm. The intensity distribution of its emission bands provides valuable information about the local coordination environment of the Eu(III) ion. A thorough analysis using Judd-Ofelt theory allows for the quantification of its photophysical properties, making it a well-understood compound for applications ranging from biological sensing and imaging to the development of advanced optical materials. The experimental protocols detailed herein provide a robust framework for the synthesis and characterization of this and similar lanthanide-based luminescent materials.

References

- 1. Europium( ii / iii ) coordination chemistry toward applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03080J [pubs.rsc.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. archive.sciendo.com [archive.sciendo.com]

- 6. Heterometallic Europium(III)–Lutetium(III) Terephthalates as Bright Luminescent Antenna MOFs | MDPI [mdpi.com]

- 7. [2307.14176] Extension of Judd-Ofelt theory: Application on Eu$^{3+}$, Nd$^{3+}$ and Er$^{3+}$ [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

In-Depth Technical Guide on the Photoluminescence of Europium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Europium(III) ions (Eu³⁺) are renowned for their sharp, characteristic luminescence, making them valuable probes in various scientific fields, including biomedical research and drug development. This guide provides a comprehensive overview of the expected photoluminescent properties of Europium(III) sulfate (Eu₂(SO₄)₃). While specific, high-resolution spectral data for pure, solid-state Eu₂(SO₄)₃ is not extensively documented in publicly available literature, this document extrapolates the likely excitation and emission characteristics based on the well-understood behavior of the Eu³⁺ ion in similar oxygen-rich inorganic host matrices. Furthermore, this guide details the experimental protocols required to accurately measure the photoluminescence of solid-state europium compounds and presents logical workflows for these procedures.

Photoluminescence of Europium(III) Ions

The luminescence of Eu³⁺ arises from intra-configurational 4f-4f electronic transitions. Direct excitation of the Eu³⁺ ion is possible, though often inefficient due to the parity-forbidden nature of these transitions.[1] More commonly, excitation occurs via a host matrix or a coordinating ligand, which absorbs energy and subsequently transfers it to the Eu³⁺ ion. The emission spectrum of Eu³⁺ is characterized by a series of sharp, narrow bands, corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄).[2]

The precise wavelengths and relative intensities of these emission peaks are highly sensitive to the local symmetry and chemical environment of the Eu³⁺ ion.[3] The hypersensitive ⁵D₀ → ⁷F₂ transition, typically found around 610-620 nm, is particularly responsive to the coordination environment.[1]

Expected Excitation and Emission Wavelengths for Eu₂(SO₄)₃

In the absence of specific experimental data for Eu₂(SO₄)₃, the following table summarizes the typical excitation and emission wavelengths observed for Eu³⁺ in various inorganic, oxygen-containing host matrices. It is anticipated that the values for this compound would fall within these ranges.

| Parameter | Wavelength Range (nm) | Associated Transitions |

| Excitation | ~250 - 500 | Charge Transfer Band (O²⁻ → Eu³⁺) and direct f-f transitions (e.g., ⁷F₀ → ⁵L₆ at ~395 nm, ⁷F₀ → ⁵D₂ at ~465 nm).[2][4] |

| Emission | ~575 - 710 | ⁵D₀ → ⁷F₀ (~580 nm), ⁵D₀ → ⁷F₁ (~590 nm), ⁵D₀ → ⁷F₂ (~612-620 nm), ⁵D₀ → ⁷F₃ (~650 nm), ⁵D₀ → ⁷F₄ (~700 nm).[2] |

Experimental Protocol: Solid-State Photoluminescence Spectroscopy

This section details the methodology for measuring the excitation and emission spectra of a solid powder sample, such as Eu₂(SO₄)₃.

Instrumentation

-

Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra. Key components include a high-intensity excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder for solid samples, and a sensitive detector (e.g., a photomultiplier tube).[5]

-

Solid Sample Holder: A specialized holder designed to present the powder sample to the excitation beam at a fixed angle, often in a front-face configuration to minimize scattering effects.[6][7]

-

Mortar and Pestle: For grinding the sample into a fine, uniform powder.[8]

-

Spatula and Weighing Paper

Sample Preparation

-

Place a small amount of Eu₂(SO₄)₃ into a clean, dry mortar.

-

Gently grind the sample into a fine, homogeneous powder. This is crucial for obtaining reproducible measurements as particle size can affect light absorption and emission intensity.[8]

-

Carefully transfer the powdered sample into the solid sample holder.

-

Ensure the surface of the powder is flat and level to ensure consistent illumination by the excitation source.

Measurement Procedure

-

Instrument Warm-up: Allow the spectrofluorometer's lamp and electronics to warm up for the manufacturer-recommended time to ensure stable output.

-

Mount Sample: Place the solid sample holder into the spectrofluorometer.

-

Acquisition of Emission Spectrum:

-

Set the excitation monochromator to a wavelength where the Eu³⁺ ion is known to absorb, for example, 395 nm (for the ⁷F₀ → ⁵L₆ transition).[2]

-

Scan the emission monochromator across the expected emission range of Eu³⁺ (e.g., 550 nm to 750 nm).

-

Record the emission intensity as a function of wavelength. The resulting plot is the emission spectrum.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak observed in the emission spectrum (likely the ⁵D₀ → ⁷F₂ transition around 615 nm).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250 nm to 500 nm).

-

Record the emission intensity at the fixed emission wavelength as a function of the excitation wavelength. This plot represents the excitation spectrum.

-

-

Data Correction: It is important to note that raw spectra from most commercial spectrometers need to be corrected for instrumental factors, such as the wavelength-dependent output of the lamp and the sensitivity of the detector.[8][9]

Visualizations

Energy Level Diagram for Eu³⁺ Luminescence

Caption: Simplified Jablonski diagram for Eu³⁺ showing absorption, relaxation, and emission pathways.

Experimental Workflow for Solid-State Luminescence Measurement

Caption: Workflow for measuring solid-state photoluminescence of Eu₂(SO₄)₃.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Eu3+ as a Powerful Structural and Spectroscopic Tool for Glass Photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Europium(III) Sulfate: A Technical Examination of its Hygroscopic Properties

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the hygroscopic nature of Europium(III) sulfate. This technical guide synthesizes available data and outlines experimental protocols for the quantitative assessment of its water sorption characteristics.

This compound (Eu₂(SO₄)₃) is a compound of significant interest in various fields, including as a precursor for phosphors and in catalytic applications. A critical physicochemical property influencing its handling, storage, and application is its interaction with atmospheric moisture. This document establishes that this compound is a hygroscopic substance and provides the methodologies to quantify this behavior.

Evidence of Hygroscopicity

This compound is consistently identified as a hygroscopic material. It readily absorbs moisture from the atmosphere, a property that leads to the formation of its hydrated state. The most commonly available form of this compound is this compound octahydrate (Eu₂(SO₄)₃·8H₂O), indicating its strong affinity for water.[1] Some sources explicitly describe the compound as exhibiting deliquescence, a process where a substance absorbs enough moisture from the air to dissolve and form a liquid solution. Furthermore, related lanthanide compounds, such as lanthanoid(III) hydrogensulfate‐sulfates, are reported to be highly hygroscopic.[2] The hygroscopic nature of this compound necessitates storage in a dry, cool, and well-ventilated environment with tightly sealed containers to prevent degradation and changes in its physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common hydrate is presented in the table below.

| Property | Value | Reference |

| This compound (Anhydrous) | ||

| Chemical Formula | Eu₂(SO₄)₃ | |

| Molar Mass | 592.12 g/mol | |

| Appearance | Pale pink crystals | [3] |

| This compound Octahydrate | ||

| Chemical Formula | Eu₂(SO₄)₃·8H₂O | [1] |

| Molar Mass | 736.24 g/mol | [1] |

| CAS Number | 10031-55-7 | [1] |

| Appearance | White to light red solid | [1] |

| Solubility in Water | Soluble | [1] |

| Decomposition Temperature | 375 °C (loses water) | [1] |

Experimental Determination of Hygroscopicity

While qualitative observations confirm the hygroscopic nature of this compound, quantitative analysis is essential for understanding the extent and rate of water sorption. The primary technique for this is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Protocol

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.

Objective: To quantitatively determine the hygroscopic properties of this compound, including the moisture sorption-desorption isotherm and the critical relative humidity (deliquescence point).

Materials and Equipment:

-

This compound sample (anhydrous or of a known low hydration state)

-

Dynamic Vapor Sorption (DVS) analyzer with a microbalance

-

Nitrogen gas (dry, for reference)

-

Deionized water

Experimental Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is accurately weighed and placed in the DVS sample pan.

-

Drying/Equilibration: The sample is initially dried in the DVS instrument by passing a stream of dry nitrogen gas (0% RH) over it until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold). The mass of the sample is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is incrementally decreased in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. This data is then plotted as the percentage change in mass versus relative humidity to generate the sorption and desorption isotherms.

Data Interpretation:

-

Sorption Isotherm: The curve generated during the increasing RH steps. The shape of the isotherm provides information about the mechanism of water sorption (adsorption, absorption, capillary condensation).

-

Desorption Isotherm: The curve generated during the decreasing RH steps.

-

Hysteresis: Any difference between the sorption and desorption isotherms is termed hysteresis and can indicate changes in the material's structure or the presence of porous networks.

-

Deliquescence Point: A sharp and significant increase in mass over a narrow RH range indicates the deliquescence point, where the solid dissolves in the absorbed water.

Visualizing Experimental Workflow

The logical flow of the Dynamic Vapor Sorption (DVS) experiment can be visualized as follows:

References

The Thermal Stability and Decomposition of Europium(III) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of Europium(III) sulfate. Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of phosphors, catalysts, and advanced materials. This document details the sequential breakdown of this compound, presents quantitative thermal analysis data, and outlines the experimental protocols used for its characterization.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound typically commences with its hydrated form, this compound octahydrate (Eu₂(SO₄)₃·8H₂O). The process is a multi-step sequence involving dehydration, crystallization, and the sequential loss of sulfur oxides to form intermediate compounds and, ultimately, the stable Europium(III) oxide. The decomposition pathway is significantly influenced by the surrounding atmosphere, such as air or an inert gas like argon.

The generally accepted decomposition pathway in both air and inert atmospheres is as follows:

-

Dehydration: The process begins with the loss of water of hydration from Eu₂(SO₄)₃·8H₂O. This occurs in a single step to yield amorphous anhydrous this compound (Eu₂(SO₄)₃)[1].

-

Crystallization: The amorphous anhydrous Eu₂(SO₄)₃ undergoes an exothermic crystallization event. This phase transition occurs at approximately 381.1 °C in an argon atmosphere and at a slightly higher temperature of 391.3 °C in air[1].

-

Decomposition to Oxysulfate: Upon further heating, the crystalline Eu₂(SO₄)₃ begins to decompose. It loses sulfur trioxide (SO₃) to form the intermediate Europium(III) oxysulfate (Eu₂O₂SO₄)[1][2].

-

Final Decomposition to Oxide: The final stage of decomposition involves the breakdown of the stable oxysulfate intermediate to the final product, Europium(III) oxide (Eu₂O₃)[1].

The following diagram illustrates the sequential decomposition of this compound octahydrate.

Caption: Decomposition pathway of this compound octahydrate.

Quantitative Data Summary

The thermal decomposition of this compound has been quantified using techniques such as Simultaneous Thermal Analysis (STA). The key quantitative data, including transition temperatures and enthalpy changes, are summarized below.

Table 1: Crystallization and Decomposition Temperatures of this compound

| Process | Atmosphere | Temperature (°C) | Reference |

| Crystallization of amorphous Eu₂(SO₄)₃ | Argon | 381.1 | [1] |

| Crystallization of amorphous Eu₂(SO₄)₃ | Air | 391.3 | [1] |

Table 2: Enthalpy of Dehydration and Decomposition Reactions

| Reaction | Enthalpy Change (ΔH) | Unit | Reference |

| Dehydration of Eu₂(SO₄)₃·8H₂O | 141.1 | kJ/mol | [1] |

| Decomposition of Eu₂(SO₄)₃ | 463.1 | kJ/mol | [1] |

| Decomposition of Eu₂O₂SO₄ | 378.4 | kJ/mol | [1] |

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound is primarily conducted using Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).[1][3] This allows for the simultaneous measurement of mass loss and heat flow as a function of temperature.

Detailed Methodology: Simultaneous Thermal Analysis (STA)

-

Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing TGA/DSC or TGA/DTA is employed.[3][4]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[5][6]

-

Atmosphere: The experiment is conducted under a controlled atmosphere. For studying the intrinsic stability and decomposition pathway, a dynamic inert atmosphere (e.g., high-purity nitrogen or argon) is used with a constant flow rate (e.g., 30-60 mL/min).[6][7] To investigate oxidative effects, a similar experiment is run using a dynamic air or oxygen atmosphere.[7]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200-1400 °C) at a constant, linear heating rate.[2][3] Common heating rates for such analyses range from 5 to 20 °C/min.[7][8]

-

Data Collection: The instrument continuously records the sample's mass (TGA curve), the differential heat flow between the sample and a reference (DSC curve), or the temperature difference (DTA curve) as a function of the furnace temperature.

-

Data Analysis:

-

The TGA curve is analyzed to determine the temperature ranges of mass loss, which correspond to dehydration and the release of sulfur oxides. The percentage of mass loss at each step is used to confirm the stoichiometry of the decomposition products.

-

The DTG (Derivative Thermogravimetry) curve , the first derivative of the TGA curve, is used to precisely identify the temperatures of the maximum rate of mass loss for each decomposition step.[9]

-

The DSC/DTA curve reveals the thermal nature of the transitions. Endothermic peaks correspond to processes like dehydration and decomposition, while exothermic peaks indicate events such as crystallization or oxidative decomposition.[3][10] The area under a DSC peak can be integrated to quantify the enthalpy change (ΔH) of the reaction.

-

The following diagram outlines a typical workflow for the thermal analysis of this compound.

Caption: A generalized experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is highly dependent on temperature and the surrounding atmosphere. Beginning with the hydrated octahydrate form, it proceeds through dehydration to an amorphous anhydrous state, followed by crystallization. Subsequent heating leads to a stepwise decomposition, first to an intermediate oxysulfate and finally to the stable Europium(III) oxide. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and scientists working with this compound, enabling precise control over its thermal processing for various applications.

References

- 1. Simultaneous Thermal Analysis (STA) [perkinelmer.com]

- 2. researchgate.net [researchgate.net]

- 3. Principles of Simultaneous Thermal Analysis (STA) and Case Analysis | Universal Lab Blog [universallab.org]

- 4. setaramsolutions.com [setaramsolutions.com]

- 5. epfl.ch [epfl.ch]

- 6. meetrajesh.com [meetrajesh.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Transitions in Europium(III) Ions for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

The trivalent europium ion (Eu³⁺) is a cornerstone of luminescence research, renowned for its sharp, long-lived, and environmentally sensitive emission in the red region of the visible spectrum. These unique photophysical properties stem from its intricate electronic structure, specifically the intra-configurational 4f-4f electronic transitions. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these transitions is paramount for harnessing the full potential of Eu³⁺ in a myriad of applications, including but not limited to, luminescent probes, time-resolved immunoassays, and high-throughput screening. This technical guide provides an in-depth exploration of the core principles governing the electronic transitions in Eu³⁺, detailed experimental methodologies for their characterization, and a summary of key quantitative data to aid in experimental design and interpretation.

Fundamental Principles of Europium(III) Electronic Transitions

The electronic configuration of the Eu³⁺ ion is [Xe]4f⁶. The 4f electrons are well-shielded from the external environment by the filled 5s and 5p orbitals, resulting in electronic transitions that behave almost as if the ion were in the gas phase. This shielding is responsible for the characteristic sharp, line-like emission spectra of Eu³⁺.

The Nature of f-f Transitions

The electronic transitions observed in the absorption and emission spectra of Eu³⁺ are predominantly f-f transitions, meaning they occur between different energy levels within the 4f orbital. According to the Laporte selection rule, electric dipole transitions between orbitals of the same parity (such as f-f transitions) are forbidden. However, these transitions are weakly allowed in Eu³⁺ due to several mechanisms that relax this rule.

The primary mechanism for the relaxation of the Laporte rule is the influence of the surrounding chemical environment, or ligand field. If the Eu³⁺ ion is situated in a coordination site that lacks a center of inversion, the ligand field can mix the parity of the 4f orbitals with that of higher-lying orbitals of opposite parity (e.g., 4f⁵5d¹). This mixing of orbital character allows for induced electric dipole transitions to occur, albeit with lower probabilities than fully allowed transitions.[1][2] Vibronic coupling, where the electronic transitions are coupled with the vibrations of the ligands, can also contribute to the breakdown of the selection rule.

Key Electronic States and Transitions

The ground electronic state of Eu³⁺ is the ⁷F₀ term. The excited states from which luminescence typically originates are the ⁵D₀ and ⁵D₁ levels. The most prominent emission bands arise from transitions from the ⁵D₀ excited state to the various levels of the ⁷F ground state multiplet (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄, ⁷F₅, and ⁷F₆).[3]

The key emission transitions are:

-

⁵D₀ → ⁷F₀ (~580 nm): This is a forbidden transition in both electric and magnetic dipole mechanisms. Its observation is indicative of a very low symmetry environment around the Eu³⁺ ion.

-

⁵D₀ → ⁷F₁ (~590 nm): This is a magnetic dipole allowed transition. Its intensity is largely independent of the coordination environment and is often used as an internal reference.[4][5]

-

⁵D₀ → ⁷F₂ (~612 nm): This is an induced electric dipole transition and is termed "hypersensitive." Its intensity is highly sensitive to the local symmetry and the nature of the coordinating ligands. A high intensity of this transition indicates a low-symmetry environment around the Eu³⁺ ion.[4]

-

⁵D₀ → ⁷F₃ (~650 nm): This is a forbidden transition.

-

⁵D₀ → ⁷F₄ (~700 nm): This is an electric dipole allowed transition.

The intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the magnetic dipole ⁵D₀ → ⁷F₁ transition is a powerful tool for probing the local environment of the Eu³⁺ ion. A higher ratio signifies a greater deviation from centrosymmetry in the coordination sphere.[4][6]

Judd-Ofelt Theory

The Judd-Ofelt theory provides a quantitative framework for describing the intensities of the induced electric dipole f-f transitions of lanthanide ions.[1] This theory parameterizes the influence of the host material on the transition probabilities using a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are determined empirically from the absorption or emission spectrum of the Eu³⁺ complex.

The Ω₂ parameter is particularly sensitive to the short-range effects and the covalency of the metal-ligand bonds, and it is strongly correlated with the intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition.[7][8] The Ω₄ and Ω₆ parameters are more related to the long-range effects and the rigidity of the host matrix. Once determined, these parameters can be used to calculate important radiative properties such as transition probabilities (A), radiative lifetimes (τ_rad), and luminescence branching ratios (β).[7]

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for the electronic transitions of Europium(III). These values can vary depending on the specific host material and coordination environment.

Table 1: Energy Levels of Key Europium(III) Transitions

| Transition | Approximate Wavelength (nm) | Approximate Energy (cm⁻¹) |

| ⁵D₀ → ⁷F₀ | 580 | 17240 |

| ⁵D₀ → ⁷F₁ | 590 | 16950 |

| ⁵D₀ → ⁷F₂ | 612 | 16340 |

| ⁵D₀ → ⁷F₃ | 650 | 15380 |

| ⁵D₀ → ⁷F₄ | 700 | 14280 |

Table 2: Judd-Ofelt Intensity Parameters (Ωλ x 10⁻²⁰ cm²) for Eu³⁺ in Various Host Materials

| Host Material | Ω₂ | Ω₄ | Ω₆ | Reference |

| Ca₃B₂O₆ | Varies with concentration | Varies with concentration | - | [1] |

| Ca₂Al₂O₅ | Varies with concentration | Varies with concentration | - | [1] |

| Sr₃SiO₄Cl₆ | Varies with concentration | Varies with concentration | - | [1] |

| La₂(MoO₄)₃ | 10.70 | 1.07 | 0.56 | [7] |

| Sr₂Al₂SiO₇ | 3.62 | 1.97 | - | [9] |

| Y₂SiO₅ | - | - | - | [10] |

| β-NaYF₄ | - | - | - | [10] |

Table 3: Radiative Properties of ⁵D₀ → ⁷Fₙ Transitions of Eu³⁺ in Sodium Aluminosilicate Glass

| Transition | Branching Ratio (βR) | Transition Probability (A) (s⁻¹) |

| ⁵D₀ → ⁷F₁ | - | - |

| ⁵D₀ → ⁷F₂ | 70.8% | - |

| ⁵D₀ → ⁷F₄ | - | - |

| Data derived from Judd-Ofelt analysis presented in the reference.[7] |

Experimental Protocols

Accurate characterization of the electronic transitions in Eu³⁺ complexes is crucial for their application. The following sections provide detailed methodologies for key experiments.

Luminescence Spectroscopy

Objective: To measure the excitation and emission spectra of a Eu³⁺ complex to identify the characteristic electronic transitions and to assess the local environment of the ion.

Materials and Equipment:

-

Fluorometer equipped with a high-intensity xenon lamp or laser excitation source.

-

Monochromators for both excitation and emission light paths.

-

Photomultiplier tube (PMT) detector.

-

Quartz cuvettes (for solutions) or a solid-state sample holder.

-

Eu³⁺ complex sample (in solution or as a solid powder).

-

Solvent (if applicable, spectroscopic grade).

Procedure:

-

Sample Preparation:

-

For solutions, dissolve the Eu³⁺ complex in a suitable solvent to a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

For solid samples, place the powder in the sample holder, ensuring a flat and uniform surface.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 2-5 nm for both.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of the most intense emission peak of the Eu³⁺ complex (typically the ⁵D₀ → ⁷F₂ transition at ~612 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm) to observe the wavelengths of light that are absorbed by the complex and result in luminescence.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum.

-

Scan the emission monochromator over a range of wavelengths (e.g., 550-750 nm) to record the luminescence spectrum of the Eu³⁺ complex.

-

-

Data Analysis:

-

Correct the spectra for the instrumental response (lamp intensity and detector sensitivity as a function of wavelength).

-

Identify and label the peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions.

-

Calculate the integrated intensities of the ⁵D₀ → ⁷F₂ and ⁵D₀ → ⁷F₁ transitions to determine the asymmetry ratio.

-

Luminescence Lifetime Measurement

Objective: To determine the luminescence decay lifetime (τ) of the ⁵D₀ excited state of the Eu³⁺ complex.

Materials and Equipment:

-

Time-resolved fluorometer with a pulsed excitation source (e.g., nitrogen laser, pulsed laser diode, or flash lamp).

-

Fast detector (e.g., PMT or single-photon avalanche diode).

-

Time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) electronics.

-

Eu³⁺ complex sample.

Procedure:

-

Sample Preparation: Prepare the sample as described for luminescence spectroscopy.

-

Instrument Setup:

-

Set the excitation wavelength to an appropriate absorption band of the complex.

-

Set the emission wavelength to the maximum of the desired emission peak (e.g., 612 nm).

-

Adjust the instrument parameters (e.g., pulse repetition rate, time window) to be appropriate for the expected lifetime of the Eu³⁺ complex (typically in the microsecond to millisecond range).

-

-

Data Acquisition:

-

Excite the sample with a short pulse of light.

-